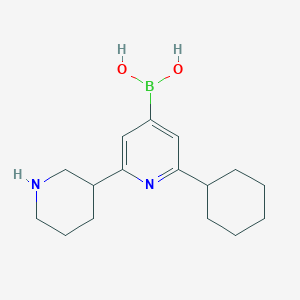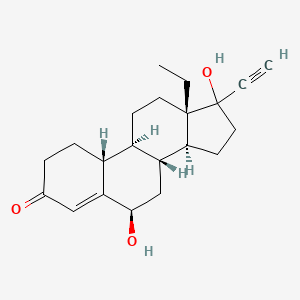
rac 6beta-Hydroxy Norgestrel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 6beta-Hydroxy Norgestrel: is a synthetic steroidal compound with the molecular formula C21H28O3 and a molecular weight of 328.45 g/mol . It is a hydroxylated impurity of Norgestrel, a well-known progestin used in various contraceptive formulations . The compound is characterized by the presence of a hydroxyl group at the 6beta position, which distinguishes it from its parent compound, Norgestrel .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 6beta-Hydroxy Norgestrel involves the hydroxylation of Norgestrel. This can be achieved through various chemical reactions, including the use of oxidizing agents such as osmium tetroxide or potassium permanganate . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective hydroxylation at the 6beta position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity . The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: rac 6beta-Hydroxy Norgestrel undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Norgestrel.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include osmium tetroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of Norgestrel.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
rac 6beta-Hydroxy Norgestrel has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of hydroxylated steroids.
Biology: Investigated for its potential biological activity and interactions with steroid receptors.
Medicine: Studied for its potential use in contraceptive formulations and hormone replacement therapy.
Industry: Utilized in the development of new synthetic routes for steroidal compounds.
Mechanism of Action
The mechanism of action of rac 6beta-Hydroxy Norgestrel involves its interaction with progesterone and estrogen receptors within the female reproductive tract, mammary gland, hypothalamus, and pituitary . Once bound to these receptors, the compound modulates the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunts the pre-ovulatory luteinizing hormone (LH) surge . This inhibition of the LH surge prevents ovulation and thereby exerts its contraceptive effects .
Comparison with Similar Compounds
rac 6beta-Hydroxy Norgestrel can be compared with other similar compounds, such as:
Norgestrel: The parent compound, which lacks the hydroxyl group at the 6beta position.
Levonorgestrel: The biologically active enantiomer of Norgestrel, widely used in contraceptive formulations.
Hydroxyprogesterone: Another hydroxylated steroid with different biological activity and applications.
Uniqueness: The presence of the hydroxyl group at the 6beta position in this compound imparts unique chemical and biological properties, distinguishing it from its parent compound and other similar steroids .
Properties
Molecular Formula |
C21H28O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(6R,8R,9S,10R,13S,14S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19-,20+,21?/m1/s1 |
InChI Key |
LUDPEOWAWHAHEP-XOSYWVMGSA-N |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CCC2(C#C)O)O |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-chlorophenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087868.png)
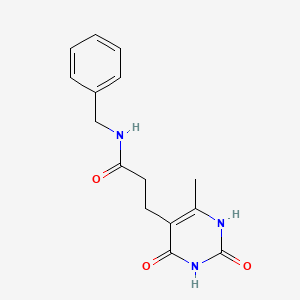

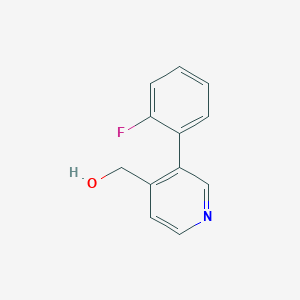
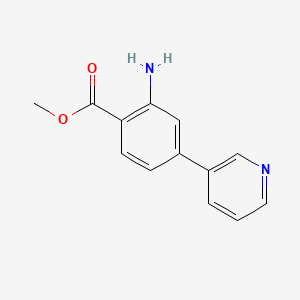
![N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B14087920.png)

![4-(3-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14087934.png)
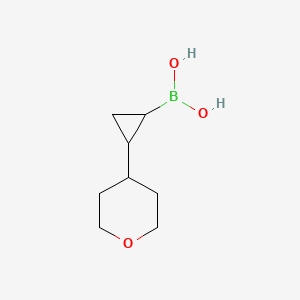
![1-(3-Methoxy-4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087949.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14087956.png)
![7-[(2-Hydroxy-2-phenylacetyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14087961.png)
![N-[2-(4-hydroxyphenyl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14087963.png)
